![molecular formula C13H9ClN2O4 B2744328 (E)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}hydroxylamine CAS No. 320416-46-4](/img/structure/B2744328.png)
(E)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}hydroxylamine
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Overview
Description
The compound “(E)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}hydroxylamine” is an organic compound containing a nitro group (-NO2), a chlorophenoxy group (a chlorine atom and a phenoxy group), and a methylidene group (=CH2). The presence of these functional groups will influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a precursor containing the nitrophenyl group with a compound containing the chlorophenoxy group. The exact synthesis route would depend on the specific precursors used and could involve several steps, including nitration, halogenation, and condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the nitro, chlorophenoxy, and methylidene groups. These groups are likely to contribute to the overall polarity of the molecule and influence its three-dimensional shape. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The chlorophenoxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitro group could increase the compound’s reactivity and polarity. The chlorophenoxy group could influence the compound’s solubility in various solvents .Scientific Research Applications
Kinetics and Mechanism of Radical Reactions
Stable nitroxide radicals and their reduced forms, hydroxylamines, have been studied for their antioxidant properties and their interactions with hydroxyl radicals. Hydroxylamines are found to be better reductants but lack radioprotective activity, which is attributed to their ability to detoxify OH-derived secondary radicals (Samuni et al., 2002).
Electrochemical Applications
Hydroxylamines derived from nitrophenyl precursors have shown distinct behaviors in electrochemical applications, demonstrating instability in certain solvents while being stable in others. This property is leveraged in organic synthesis, where hydroxylamines serve as intermediates for creating azoxy compounds and benzoxazine diones (Cristea et al., 2005).
Environmental and Biotechnological Research
The stability of hydroxylamine intermediates in bioremediation processes has been a subject of investigation, particularly in the context of nitroaromatic compounds like trinitrotoluene and dinitrotoluene. These studies help in understanding the degradation pathways and the formation of by-products in environmental settings (Wang et al., 2004).
Synthetic Organic Chemistry
In synthetic chemistry, hydroxylamines serve as valuable intermediates for various transformations, including the synthesis of enamines, oxadiazoles, and triazoles. Their reactivity and the ability to undergo condensation reactions make them useful in constructing complex organic molecules (Abdallah et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its properties and potential applications. If it has medicinal properties, it could be studied further for its potential use in treating diseases. If it has other interesting chemical properties, it could be studied in the context of materials science or chemical synthesis .
properties
IUPAC Name |
(NE)-N-[[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-2-4-11(5-3-10)20-13-6-1-9(8-15-17)7-12(13)16(18)19/h1-8,17H/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNZFESKUMZQTK-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}hydroxylamine |
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